{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride
Description
{[4-(3,4-Dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride is a synthetic small molecule featuring a 1,2,4-triazole core substituted at the 4-position with a 3,4-dichlorophenyl group. A methylamine side chain is attached to the triazole’s 3-position, protonated as a hydrochloride salt. The 3,4-dichlorophenyl moiety is a notable pharmacophore, also found in sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) .
Key structural attributes:
- Triazole ring: Provides hydrogen-bonding capabilities and metabolic stability.
- 3,4-Dichlorophenyl group: Enhances lipophilicity and electronic effects, influencing receptor binding.
- Methylamine hydrochloride: Improves solubility and bioavailability.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(3-8(7)11)15-5-13-14-9(15)4-12;/h1-3,5H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQQSEHFABBAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2CN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor, such as an alkyne or azide.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Methylation: The triazole derivative is then methylated using a methylating agent like methyl iodide.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the dichlorophenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study : A study demonstrated that certain triazole derivatives exhibited significant activity against fungal strains such as Candida albicans and bacterial strains like Staphylococcus aureus . This suggests potential applications in developing new antifungal and antibacterial agents.
Anticancer Properties
Triazole compounds have been investigated for their anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research.
Case Study : Research on related triazole compounds revealed their effectiveness in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest . This opens avenues for exploring this compound as a potential anticancer agent.
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has garnered attention in the context of neurodegenerative diseases such as Alzheimer’s disease. These compounds may act as acetylcholinesterase inhibitors, thereby enhancing acetylcholine levels and improving cognitive function.
Case Study : A study highlighted the synthesis of triazole-based compounds that demonstrated promising acetylcholinesterase inhibitory activity, suggesting their potential use in treating neurodegenerative disorders . This aligns with the properties of this compound.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:
- Cyclization Reactions : Formation of the triazole ring through cyclization of hydrazones with carbonyl compounds.
- Substitution Reactions : Introduction of the dichlorophenyl group via nucleophilic substitution methods.
Comparative Analysis of Triazole Derivatives
The following table summarizes various triazole derivatives and their corresponding biological activities:
Mechanism of Action
The mechanism of action of {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 3,4-dichlorophenyl group distinguishes this compound from analogs with substituents like methoxy, nitro, or halogen variations. These modifications impact electronic properties, solubility, and biological activity.
Table 1: Comparison of Triazole Derivatives with Varying Aromatic Substituents
Key Observations :
Chain Length and Functional Group Modifications
The target compound’s methylamine side chain contrasts with ethanamine or acetic acid derivatives, altering pharmacokinetic profiles.
Table 2: Impact of Side Chain Modifications
Key Observations :
- Methylamine vs. Ethanamine : Shorter chains may reduce steric hindrance, favoring receptor penetration.
- Carboxylic Acid Derivatives : Offer improved solubility but lower membrane permeability .
Biological Activity
{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride, with the CAS number 1351632-99-9, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : (4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
- Molecular Formula : C9H9Cl3N4
- Molecular Weight : 279.56 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives of triazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results indicate that certain derivatives of the triazole compound can effectively inhibit both COX-1 and COX-2 enzymes, suggesting a potential therapeutic role in managing inflammatory conditions .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | >10 |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of triazole derivatives. Modifications to the phenyl ring and triazole core have been shown to enhance anti-inflammatory and antimicrobial activities.
Key Findings:
- The presence of electron-withdrawing groups on the phenyl ring increases potency against COX enzymes.
- Substituents at specific positions on the triazole ring can significantly affect the compound's overall activity .
Case Studies and Research Findings
Several case studies have explored the pharmacological effects of this compound:
- In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac.
- Docking Studies : Molecular docking simulations revealed that these compounds bind effectively to active sites on COX enzymes, providing insights into their mechanism of action .
Q & A
Q. How should batch-to-batch variability in impurity profiles be addressed during scale-up?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of key intermediates. Use design of experiments (DoE) to optimize parameters like reaction temperature and catalyst loading, referencing sertraline hydrochloride’s scaled synthesis .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 288.61 g/mol (CHClN·HCl) | |
| Solubility (DMSO) | >5 mg/mL | |
| Cytotoxicity (IC) | 4.78 μM (MCF-7 cells, triazole analog) | |
| HPLC RRT Impurities | 0.88–0.95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
